molecular formula C17H25ClN2O B1668020 1-Butilril-4-cinamilpiperazina CAS No. 17730-82-4

1-Butilril-4-cinamilpiperazina

Número de catálogo: B1668020
Número CAS: 17730-82-4
Peso molecular: 308.8 g/mol
Clave InChI: HPGCBEMVWCCLIT-AAGWESIMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

It was first synthesized in Japan in the late 1960s and has been used primarily in China for the treatment of cancer-associated chronic pain . The compound belongs to the class of piperazine derivatives and is known for its potent analgesic properties.

Aplicaciones Científicas De Investigación

Scientific Research Applications of 1-Butyryl-4-cinnamylpiperazine

1-Butyryl-4-cinnamylpiperazine, also known as Bucinnazine or AP-237, is a synthetic opioid that has been used primarily in China for treating cancer-associated chronic pain . This compound, first synthesized in Japan in the late 1960s, has a variety of scientific research applications across chemistry, biology, medicine, and industry .

Overview

Bucinnazine is a potent analgesic with a mechanism of action primarily involving the μ\mu -opioid receptor. It stands out among piperazine derivatives due to its unique structural combination of a butyryl group and a cinnamyl moiety attached to the piperazine core, contributing to its distinct pharmacological properties and potent analgesic effects.

Chemistry

In chemistry, 1-Butyryl-4-cinnamylpiperazine serves as a reference compound in analytical chemistry for the development of new synthetic routes and reaction mechanisms. It can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Chemical Reactions:

  • Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide.
  • Reduction: Can be reduced using agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Reagents and Conditions:

  • Oxidation: Potassium permanganate in acidic or neutral conditions.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Products:

  • Oxidation: Formation of carboxylic acids or ketones.
  • Reduction: Formation of alcohols or amines.
  • Substitution: Formation of various substituted piperazine derivatives.

Biology

In biology, 1-Butyryl-4-cinnamylpiperazine is studied for its effects on neurotransmitter systems, particularly its interaction with opioid receptors. Bucinnazine is considered a μ\mu -selective opioid, binding primarily to the μ\mu -opioid receptor, but it may also impact pathways involving dopamine, serotonin, and norepinephrine neurotransmission . Its high lipophilicity allows rapid diffusion through membranes such as the blood-brain barrier, facilitating direct binding to opioid receptors in the brain .

Medicine

In medicine, 1-Butyryl-4-cinnamylpiperazine is investigated for its potential as an analgesic in the treatment of chronic pain conditions. It has been widely used in China to treat pain in cancer patients . Studies have shown that bucinnazine has analgesic potency comparable to that of morphine but with a relatively higher therapeutic index . The activation of the μ\mu -opioid receptor by Bucinnazine leads to analgesic effects, making it potentially useful for pain management.

Industry

Mecanismo De Acción

Target of Action

1-Butyryl-4-cinnamylpiperazine, also known as Bucinnazine , is a synthetic opioid that primarily targets the μ-opioid receptor . The μ-opioid receptor is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids, including analgesia and euphoria.

Mode of Action

Bucinnazine binds primarily to the μ-opioid receptor, triggering a series of intracellular events . This binding activates the receptor, leading to the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This results in hyperpolarization of the neuron and inhibition of neurotransmitter release .

Biochemical Pathways

Upon activation of the μ-opioid receptor, Bucinnazine affects several biochemical pathways. It primarily influences the opioidergic pathway, leading to analgesic effects. It may also impact other pathways involving dopamine, serotonin, and norepinephrine neurotransmission , potentially contributing to its overall pharmacological profile.

Pharmacokinetics

The compound’s bioavailability, half-life, and clearance rate would be crucial factors determining its pharmacokinetic profile .

Result of Action

The activation of the μ-opioid receptor by Bucinnazine leads to analgesic effects, making it potentially useful for pain management . It’s important to note that the activation potential of bucinnazine at the μ-opioid receptor is lower than that of fentanyl and other novel synthetic opioids .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of 1-butyryl-4-cinnamylpiperazine involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 1-Butyryl-4-cinnamylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparación Con Compuestos Similares

Uniqueness: 1-Butyryl-4-cinnamylpiperazine is unique due to its specific combination of a butyryl group and a cinnamyl moiety attached to the piperazine core. This structural configuration contributes to its distinct pharmacological properties and its potent analgesic effects .

Actividad Biológica

1-Butyryl-4-cinnamylpiperazine, commonly known as bucinnazine or AP-237, is a synthetic opioid that has garnered significant attention due to its potent analgesic properties. This article delves into its biological activity, synthesis, pharmacodynamics, and metabolic pathways, supported by relevant data tables and findings from various studies.

Chemical Structure and Synthesis

Bucinnazine is characterized by its piperazine core with butyryl and cinnamyl substitutions. The molecular formula is C17H24N2OC_{17}H_{24}N_{2}O with a molar mass of approximately 272.392 g/mol. The synthesis of bucinnazine typically involves several methods, including the reaction of 1-butyrylpiperazine with cinnamyl bromide or cinnamaldehyde under specific conditions to yield the desired compound in good yields without extensive purification processes .

Bucinnazine primarily acts as a μ-opioid receptor agonist, similar to morphine, and exhibits high lipophilicity, facilitating its rapid diffusion across biological membranes such as the blood-brain barrier. This property allows it to bind effectively to opioid receptors in the central nervous system (CNS), leading to analgesic effects . The compound's potency is comparable to morphine, with some studies suggesting that it may have a reinforcing effect similar to other opioids, indicating potential for abuse .

Analgesic Effects

Research indicates that bucinnazine possesses significant analgesic properties. Studies conducted on various animal models (rats, mice, and guinea pigs) demonstrated that administration of bucinnazine resulted in a marked increase in pain threshold across multiple pain assessment methodologies, including:

  • Pressure tests
  • Hot plate tests
  • D’Armour-Smith’s test
  • Benzoquinone writhing method

In these studies, bucinnazine exhibited a gender-dependent analgesic potency, being more effective in female rats compared to males .

Pharmacological Profile

The pharmacological profile of bucinnazine includes both central nervous system depression and stimulation. It has been noted for its tranquilizing effects alongside analgesia. Additionally, bucinnazine has shown potential ganglionic blocking activity and anti-serotonin effects. Its maximum sublethal dose (MSLD) in rats exceeds 1.0 g/kg, significantly higher than that of morphine (130 mg/kg), underscoring its potency .

Metabolism and Toxicology

Bucinnazine undergoes extensive metabolic processing. In silico studies have predicted numerous phase I and phase II metabolites through various metabolic pathways involving cytochrome P450 enzymes. Specifically, it is subjected to N-dealkylation and hydroxylation processes .

Metabolic Pathway Phase I Metabolites Phase II Metabolites
N-dealkylationm/z 203.154Glucuronidation
Hydroxylationm/z 247.180Sulfation
m/z 289.191 (isomers)

These metabolites are crucial for understanding the compound's pharmacokinetics and potential toxicity.

Case Studies and Clinical Implications

Bucinnazine has been implicated in various case reports related to opioid toxicity. For instance, during the COVID-19 pandemic, there were reports of intoxications linked to synthetic opioids like bucinnazine, highlighting the need for increased awareness regarding its presence in illicit drug supplies .

Propiedades

Número CAS

17730-82-4

Fórmula molecular

C17H25ClN2O

Peso molecular

308.8 g/mol

Nombre IUPAC

1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butan-1-one;hydrochloride

InChI

InChI=1S/C17H24N2O.ClH/c1-2-7-17(20)19-14-12-18(13-15-19)11-6-10-16-8-4-3-5-9-16;/h3-6,8-10H,2,7,11-15H2,1H3;1H/b10-6+;

Clave InChI

HPGCBEMVWCCLIT-AAGWESIMSA-N

SMILES

CCCC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2.Cl

SMILES isomérico

CCCC(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2.Cl

SMILES canónico

CCCC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2.Cl

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Números CAS relacionados

17719-89-0 (Parent)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

1-(1-oxobutyl)-4-(3-phenyl-2-propenyl)piperazine hydrochloride
1-N-butyryl-4-cinnamylpiperazine
1-N-butyryl-4-cinnamylpiperazine hydrochloride
AP 237
AP-237
BUCINNAZINE HYDROCHLORIDE

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butyryl-4-cinnamylpiperazine
Reactant of Route 2
Reactant of Route 2
1-Butyryl-4-cinnamylpiperazine
Reactant of Route 3
Reactant of Route 3
1-Butyryl-4-cinnamylpiperazine
Reactant of Route 4
Reactant of Route 4
1-Butyryl-4-cinnamylpiperazine
Reactant of Route 5
Reactant of Route 5
1-Butyryl-4-cinnamylpiperazine
Reactant of Route 6
Reactant of Route 6
1-Butyryl-4-cinnamylpiperazine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.